
Chloro(triethyl)phosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(triethyl)phosphanium;gold can be synthesized by reacting chloroauric acid (HAuCl4) with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{HAuCl}_4 + \text{(C}_2\text{H}_5\text{)}_3\text{P} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{PAuCl} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex .
Chemical Reactions Analysis
Types of Reactions: Chloro(triethyl)phosphanium;gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as thiolates or phosphines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., AgBF4) to facilitate the exchange of the chloride ligand.
Oxidation and Reduction Reactions: Common reagents include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed:
Substitution Reactions: Formation of new gold complexes with different ligands.
Oxidation and Reduction Reactions: Formation of gold nanoparticles or other gold-containing species
Scientific Research Applications
Chloro(triethyl)phosphanium;gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the production of fine chemicals and materials, including the synthesis of gold nanoparticles for various applications
Mechanism of Action
The mechanism by which chloro(triethyl)phosphanium;gold exerts its effects involves the coordination of the gold center with various ligands. This coordination can facilitate catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .
Comparison with Similar Compounds
Chloro(triphenylphosphine)gold(I): Another gold(I) complex with triphenylphosphine as the ligand. It shares similar catalytic properties but differs in ligand structure and reactivity.
Chloro(dimethylsulfide)gold(I): A gold(I) complex with dimethylsulfide as the ligand, used in similar catalytic applications.
Uniqueness: Chloro(triethyl)phosphanium;gold is unique due to its triethylphosphine ligand, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C6H15AuClP+ |
|---|---|
Molecular Weight |
350.58 g/mol |
IUPAC Name |
chloro(triethyl)phosphanium;gold |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
InChI Key |
JWOZPFWIESPNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)Cl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

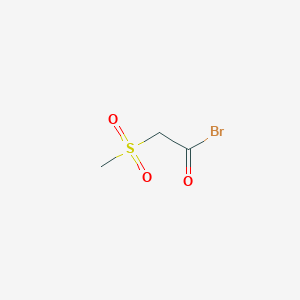
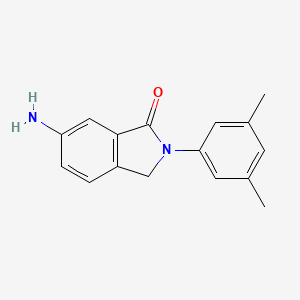
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
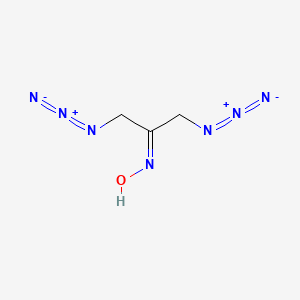
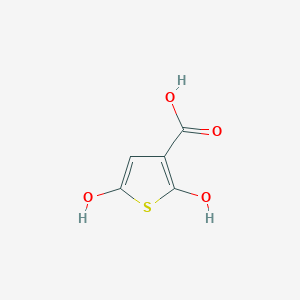
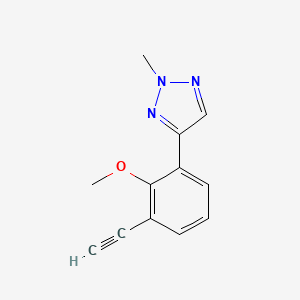
![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)
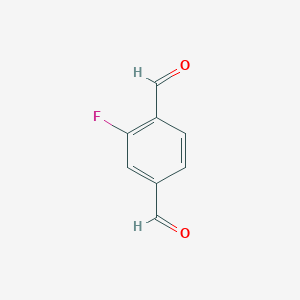

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)
